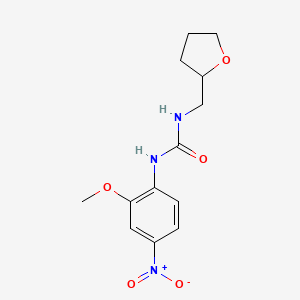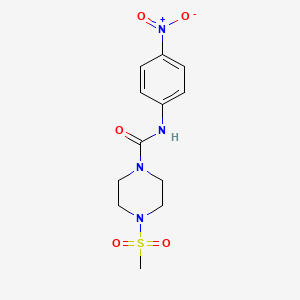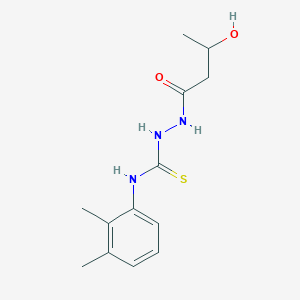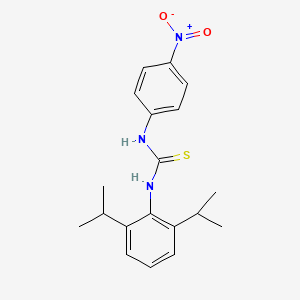![molecular formula C16H23N3O3S B4117633 N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4117633.png)
N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPTH is a hydrazinecarbothioamide derivative that has been shown to exhibit anti-cancer and anti-inflammatory properties.
Mécanisme D'action
N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide inhibits the activity of HDAC by binding to the enzyme and preventing it from deacetylating histones. Histone acetylation plays a critical role in the regulation of gene expression, and inhibition of HDAC leads to increased acetylation of histones and altered gene expression. This altered gene expression can lead to anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is that it is a selective HDAC inhibitor, meaning that it only inhibits certain isoforms of the enzyme. This selectivity can lead to fewer side effects compared to non-selective HDAC inhibitors. However, one limitation of N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide. Another area of interest is the investigation of the anti-cancer and anti-inflammatory effects of N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide in combination with other drugs. Additionally, the use of N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide in animal models of other diseases, such as neurodegenerative diseases, is an area of potential future research.
Applications De Recherche Scientifique
N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. Studies have shown that N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide inhibits the activity of histone deacetylase (HDAC), an enzyme that plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, and N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is no exception.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[2-(2-methoxyphenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-11(22-14-10-6-5-9-13(14)21-2)15(20)18-19-16(23)17-12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,18,20)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYNNJNFPDODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1CCCC1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide](/img/structure/B4117559.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)

![ethyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117598.png)

![ethyl 5-benzyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117602.png)


![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)
![7-chloro-1-(4-nitrophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117640.png)
![N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4117645.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)